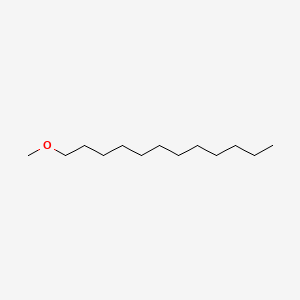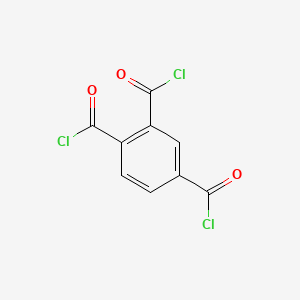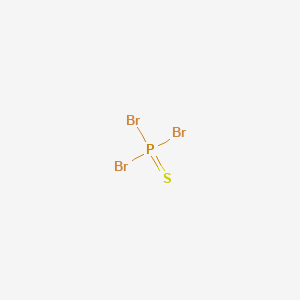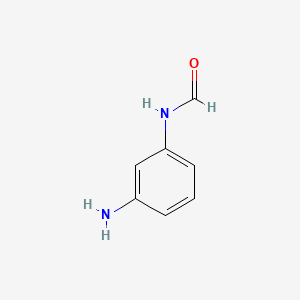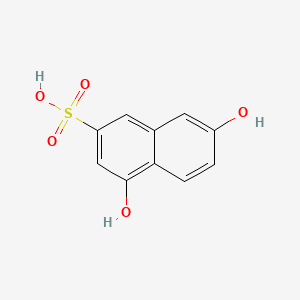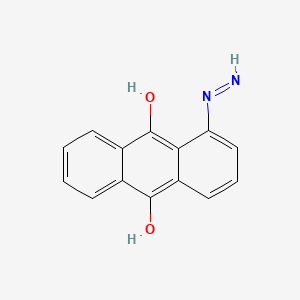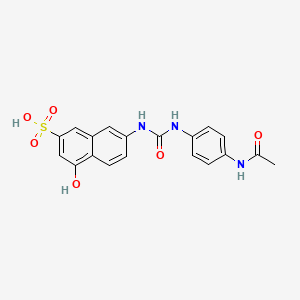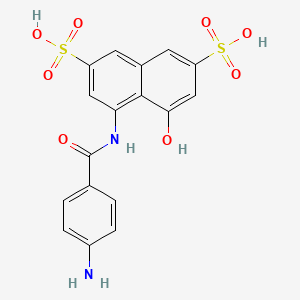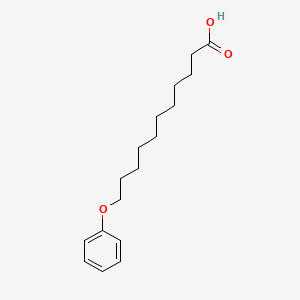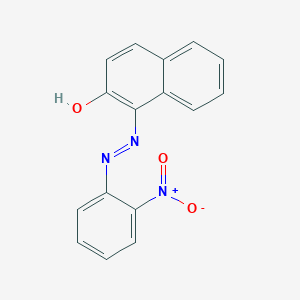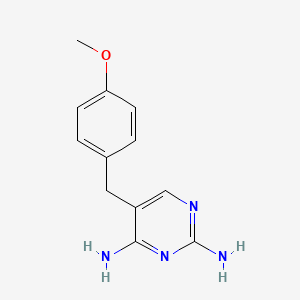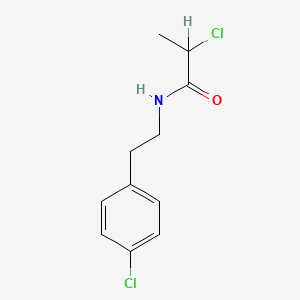
Propionamide, 2-chloro-N-(p-chlorophenethyl)-
説明
Propionamide, 2-chloro-N-(p-chlorophenethyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
科学的研究の応用
Propionamide has been used in a range of scientific research applications, including studies on the nervous system, cardiovascular system, and cancer biology. In studies on the nervous system, propionamide has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In cardiovascular studies, propionamide has been shown to have vasodilatory effects, improving blood flow and reducing hypertension. In cancer biology studies, propionamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
作用機序
The mechanism of action of propionamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Propionamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Propionamide also appears to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation. These effects on cellular signaling pathways may contribute to the various biochemical and physiological effects of propionamide.
Biochemical and Physiological Effects:
Propionamide has a range of biochemical and physiological effects, including neuroprotective, vasodilatory, and anti-cancer effects. In studies on the nervous system, propionamide has been found to reduce oxidative stress and inflammation, protecting neurons from damage. In cardiovascular studies, propionamide has been shown to improve blood flow and reduce hypertension, potentially reducing the risk of cardiovascular disease. In cancer biology studies, propionamide has been found to inhibit the growth and proliferation of cancer cells, potentially leading to the development of new cancer therapies.
実験室実験の利点と制限
Propionamide has several advantages for lab experiments, including its high purity and reliability of synthesis. Propionamide is also relatively stable and easy to handle, making it a convenient tool for researchers. However, propionamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using propionamide.
将来の方向性
There are several future directions for research on propionamide, including further studies on its mechanisms of action, potential therapeutic applications in various diseases, and development of new derivatives with improved properties. In addition, propionamide may also have applications in other fields, such as materials science and catalysis. Further research on propionamide and its derivatives may lead to the development of new tools and therapies for a range of scientific and medical applications.
Conclusion:
Propionamide, 2-chloro-N-(p-chlorophenethyl)- is a valuable tool for scientific research, with a range of biochemical and physiological effects that make it useful in various fields. The synthesis method of propionamide has been optimized for high yield and purity, making it a reliable and efficient method for producing propionamide for research purposes. While propionamide has some limitations, its potential applications in various diseases and fields make it an exciting area of research for the future.
特性
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPLISRELZKZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955707 | |
| Record name | 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionamide, 2-chloro-N-(p-chlorophenethyl)- | |
CAS RN |
34164-14-2 | |
| Record name | Propionamide, 2-chloro-N-(p-chlorophenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034164142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




